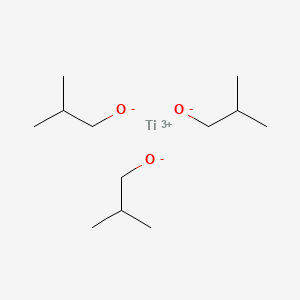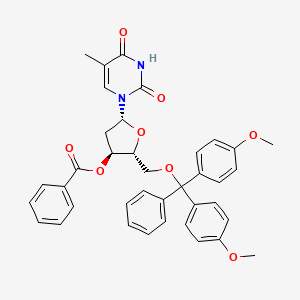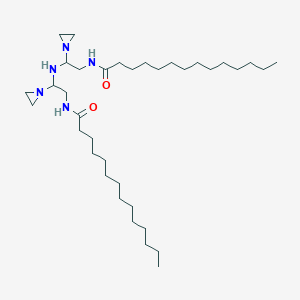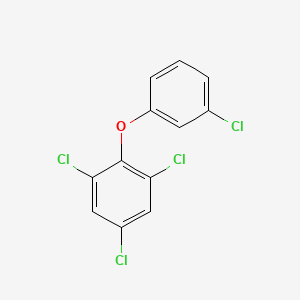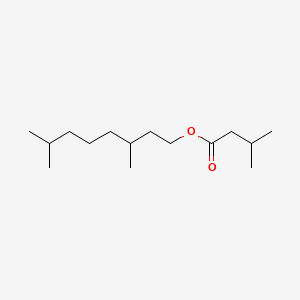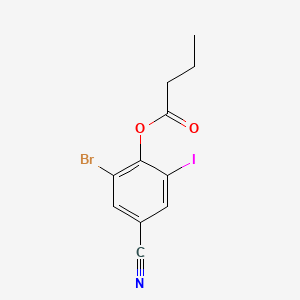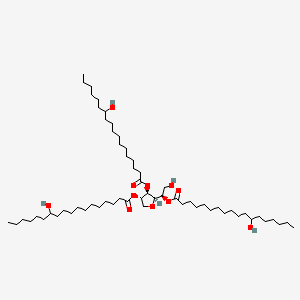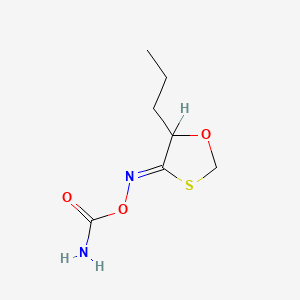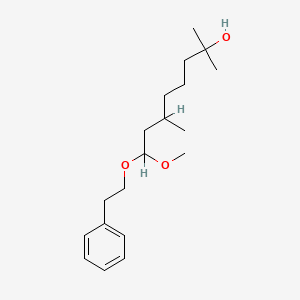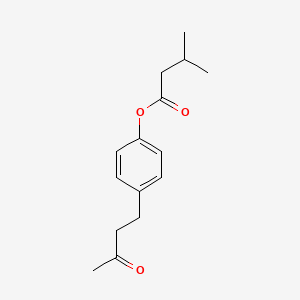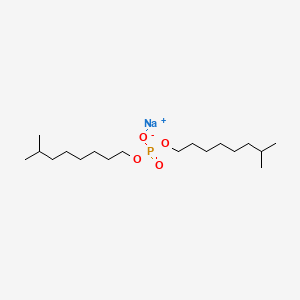
Sodium diisononyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diisononyl phosphate is an organophosphate compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of sodium ions and diisononyl phosphate groups, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium diisononyl phosphate typically involves the reaction of diisononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where diisononyl alcohol and phosphoric acid are combined under specific conditions. The resulting mixture is then neutralized with sodium hydroxide, and the product is purified through various techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Sodium diisononyl phosphate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens or other nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Sodium diisononyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: this compound is used in the production of plastics, lubricants, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of sodium diisononyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may influence cellular signaling pathways by altering the phosphorylation state of key proteins.
Comparación Con Compuestos Similares
Diisononyl Phthalate: A widely used plasticizer with similar structural features but different chemical properties.
Sodium Phosphate: A simpler phosphate compound with distinct applications and reactivity.
Uniqueness: Sodium diisononyl phosphate stands out due to its combination of sodium ions and diisononyl phosphate groups, which confer unique solubility, reactivity, and application potential compared to other similar compounds.
Propiedades
Número CAS |
94247-21-9 |
|---|---|
Fórmula molecular |
C18H38NaO4P |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
sodium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.Na/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
GGFXPNDEZWKXQZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


